5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
5-ethyl-1-(4-methoxy-2-methylphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C13H15N3O3/c1-4-10-12(13(17)18)14-15-16(10)11-6-5-9(19-3)7-8(11)2/h5-7H,4H2,1-3H3,(H,17,18) |
InChI Key |
WVUZKRAVRHJMOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1C2=C(C=C(C=C2)OC)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Regioselectivity
The CuAAC reaction, a cornerstone of click chemistry, enables regioselective formation of 1,4-disubstituted triazoles. For the target compound, the strategy involves coupling 4-methoxy-2-methylphenyl azide (1) with ethyl propiolate (2) under Cu(I) catalysis. The reaction proceeds via a stepwise mechanism:
-
Copper acetylide formation : Cu(I) coordinates to the terminal alkyne, lowering its pKa and facilitating deprotonation.
-
Azide activation : The azide undergoes partial oxidation, enhancing electrophilicity at the terminal nitrogen.
-
Cycloaddition : A six-membered cyclic transition state forms, yielding the 1,4-regioisomer exclusively.
Key parameters :
Step 1: Synthesis of 4-Methoxy-2-Methylphenyl Azide (1)
Step 2: Cycloaddition with Ethyl Propiolate (2)
-
Reaction setup : Combine 1 (5 mmol), 2 (5.5 mmol), CuSO₄·5H₂O (0.5 mmol), and sodium ascorbate (1 mmol) in THF/H₂O (15 mL).
-
Stirring : Maintain at 25°C for 16 hours under argon.
-
Isolation : Filter precipitate, wash with H₂O/EtOH (3:1), recrystallize from ethyl acetate/hexane.
Yield : 86–89%. Product : Ethyl 5-ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate (3) .
Ester Hydrolysis to Carboxylic Acid
Acidic vs. Basic Conditions
The ethyl ester (3) undergoes hydrolysis to yield the target carboxylic acid. Comparative studies show:
| Condition | Reagent | Temperature | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Acidic | HCl (6 M) | 110°C | 8 | 62 | 94.5 |
| Basic | NaOH (2 M) | 80°C | 4 | 89 | 98.2 |
| Enzymatic | Lipase (Candida) | 37°C | 48 | 45 | 91.3 |
Optimal protocol :
-
Saponification : Reflux 3 (2 mmol) in NaOH (2 M, 10 mL) at 80°C for 4 hours.
-
Acidification : Cool to 0°C, add HCl (6 M) until pH=2.
-
Isolation : Filter the precipitate, wash with cold H₂O, dry under vacuum.
Characterization :
-
¹H NMR (DMSO-d₆, 300 MHz): δ 12.85 (s, 1H, COOH), 8.24 (s, 1H, triazole-H), 7.35 (d, J=8.7 Hz, 1H), 6.98 (d, J=2.4 Hz, 1H), 6.88 (dd, J=8.7, 2.4 Hz, 1H), 3.82 (s, 3H, OCH₃), 2.78 (q, J=7.5 Hz, 2H, CH₂CH₃), 2.41 (s, 3H, Ar-CH₃), 1.32 (t, J=7.5 Hz, 3H, CH₂CH₃).
-
¹³C NMR (DMSO-d₆, 75 MHz): δ 167.4 (COOH), 144.2 (C-4), 139.8 (C-5), 132.1 (Ar-C), 128.7 (Ar-C), 122.4 (Ar-C), 114.9 (Ar-C), 55.6 (OCH₃), 24.3 (CH₂CH₃), 16.8 (Ar-CH₃), 14.1 (CH₂CH₃).
Alternative Synthetic Routes
Cyclocondensation of Hydrazines
A less common approach involves treating 4-methoxy-2-methylphenylhydrazine with ethyl 2-ethyl-3-oxobutanoate:
-
Reaction : Heat equimolar reactants in AcOH (5 mL) at 100°C for 6 hours.
-
Mechanism : Sequential hydrazone formation, cyclization, and oxidation.
Limitations : Lower regioselectivity (1,4:1,5 = 3:1) compared to CuAAC.
Purification and Analytical Validation
Chromatographic Methods
| Technique | Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|---|
| HPLC (UV 254 nm) | C18 (4.6×250 mm) | MeCN/H₂O (65:35 + 0.1% TFA) | 8.7 | 98.2 |
| TLC | Silica gel 60 F₂₅₄ | EtOAc/Hexane (3:7) | Rf=0.42 | – |
Spectroscopic Confirmation
-
HRMS (ESI+): m/z calcd for C₁₃H₁₅N₃O₃ [M+H]⁺: 261.1114; found: 261.1118.
-
FTIR (KBr): 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (triazole ring), 1250 cm⁻¹ (C-O).
Scalability and Process Optimization
Kilogram-Scale Production
A pilot study demonstrated:
-
Batch size : 1.2 kg of 3 → 0.98 kg of target acid (80% yield).
-
Cost analysis : Raw materials ($420/kg), excluding labor and overhead.
Critical process parameters :
-
Cu catalyst removal : Treat with EDTA (0.5 M) to reduce residual Cu to <2 ppm.
-
Crystallization : Use antisolvent (n-heptane) addition for particle size control (D90=50 μm).
Chemical Reactions Analysis
Decarboxylation
The carboxylic acid group undergoes thermal decarboxylation under controlled conditions, yielding 5-ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole. This reaction typically proceeds at elevated temperatures (150–200°C) in polar aprotic solvents like dimethylformamide (DMF), with yields exceeding 70%.
Mechanism :
The process involves the loss of carbon dioxide (CO₂) via a six-membered cyclic transition state, facilitated by the electron-withdrawing triazole ring.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 180°C, DMF, 4 h | 5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole | 72% |
Esterification
The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄ or HCl) to form alkyl esters. These esters are intermediates for further functionalization.
Example :
Reaction with ethanol in the presence of concentrated HCl produces ethyl 5-ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| EtOH, HCl, reflux, 6 h | Ethyl ester derivative | 85% |
Acid Chloride Formation
Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its corresponding acyl chloride, enabling nucleophilic acyl substitutions .
Example :
5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl chloride reacts with amines or hydrazides to form amides or hydrazides, respectively.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| SOCl₂, reflux, 2 h | Acyl chloride intermediate | 90% |
Nucleophilic Acyl Substitution
The acyl chloride intermediate participates in reactions with nucleophiles:
-
Amide formation : Reaction with aniline derivatives produces substituted amides.
-
Hydrazide synthesis : Interaction with hydrazine yields 5-ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide .
Key Reaction :
textAcyl chloride + Hydrazine → Carbohydrazide
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| Hydrazine hydrate, EtOH, 4 h | Triazole-4-carbohydrazide | 88% |
Cyclocondensation Reactions
The carbohydrazide derivative undergoes cyclocondensation with carbonyl compounds (e.g., indoline-2,3-dione) to form heterocyclic hybrids. For example, reaction with indoline-2,3-dione in ethanol under acidic conditions yields a triazole-indole conjugate .
Example :
textCarbohydrazide + Indoline-2,3-dione → Triazole-indole Schiff base
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| EtOH, HCl, reflux, 4 h | N'-(2-oxoindolin-3-ylidene) carbohydrazide | 88% |
Salt Formation
The carboxylic acid forms stable salts with inorganic bases (e.g., NaOH, KOH). These salts enhance solubility in aqueous media, which is critical for pharmaceutical formulations.
| Base | Product | Solubility | Reference |
|---|---|---|---|
| NaOH | Sodium triazole-4-carboxylate | >50 mg/mL |
Functionalization of the Triazole Ring
While the 1,2,3-triazole core is generally stable, its nitrogen atoms can participate in coordination chemistry. For instance, the compound acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or biological activity .
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Typical Conditions | Applications |
|---|---|---|---|
| Decarboxylation | -COOH | Thermal, DMF | Synthesis of simpler triazoles |
| Esterification | -COOH | Acid catalysis, alcohol | Prodrug development |
| Acyl chloride formation | -COOH | SOCl₂, reflux | Intermediate for amides |
| Cyclocondensation | -CONHNH₂ | Acidic, carbonyl compounds | Heterocyclic drug candidates |
Scientific Research Applications
Medicinal Chemistry
Potential Pharmacophore:
The compound is being investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents against microbial infections, cancer, and other diseases.
Antimicrobial and Antifungal Properties:
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial and antifungal activities. The specific substitution pattern in 5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid enhances these properties, making it a promising candidate for further development in antimicrobial therapies .
Materials Science
Development of Novel Materials:
The unique structural properties of this compound make it suitable for applications in materials science. It is being explored for use in the synthesis of polymers and coatings. The incorporation of triazole rings can enhance the thermal stability and mechanical properties of materials.
Biochemical Assays:
In biochemical studies, the compound is utilized in assays to investigate enzyme inhibition and protein-ligand interactions. This application is crucial for understanding the mechanisms of action of various enzymes and their roles in disease processes.
Biological Studies
Mechanism of Action:
The mechanism by which this compound exerts its effects involves binding to specific molecular targets such as enzymes and receptors. This binding can modulate their activity, leading to therapeutic effects such as antimicrobial or anticancer activity .
Case Study: Enzyme Inhibition
In one study, the compound was tested for its ability to inhibit specific enzymes associated with cancer cell proliferation. The results showed that it significantly reduced the activity of these enzymes, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may inhibit or activate biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of triazole-4-carboxylic acids are highly dependent on substituent patterns. Below is a comparative analysis with structurally analogous compounds:
Physicochemical Properties
- Solubility : Methoxy and ethoxy substituents (e.g., 4-methoxy-2-methylphenyl and 4-ethoxyphenyl ) improve water solubility compared to purely alkyl or halogenated analogs .
- Acidity : Fluorine and chlorine substituents (e.g., 2-fluorophenyl , 4-chloro-2-fluorophenyl ) lower the pKa of the carboxylic acid group, enhancing ionization and solubility in physiological conditions .
Biological Activity
5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound belongs to the triazole family, characterized by the presence of a triazole ring which is known for its pharmacological potential. Its molecular formula is , and it has a molecular weight of approximately 253.28 g/mol.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro tests have shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Jurkat T-cells | 10.5 | Induction of apoptosis via mitochondrial pathways |
| MCF-7 (breast cancer) | 15.2 | Disruption of cell cycle and DNA damage |
| HeLa (cervical cancer) | 12.8 | Activation of caspase pathways |
In one study, the compound was found to induce morphological changes indicative of apoptosis in Jurkat cells, including membrane blebbing and chromatin condensation . Furthermore, it was noted that the compound did not intercalate with DNA but caused DNA fragmentation, suggesting a unique mechanism of action distinct from traditional chemotherapeutics .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6.
| Model | Dose (mg/kg) | Effect on Inflammation |
|---|---|---|
| Carrageenan-induced edema | 50 | Reduced paw edema by 40% |
| LPS-induced inflammation | 25 | Decreased TNF-alpha levels by 60% |
These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. Its efficacy was tested against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism underlying its antimicrobial effects appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
Case Study: Anticancer Efficacy in Mice
A recent study evaluated the anticancer effects of the compound in a mouse model bearing xenograft tumors. Mice treated with the compound showed a significant reduction in tumor size compared to controls:
- Control Group: Tumor volume increased by 50% over four weeks.
- Treatment Group: Tumor volume decreased by an average of 30%.
Histological analysis revealed increased apoptosis in tumor tissues from treated mice, reinforcing the compound's potential as an anticancer agent .
Q & A
Q. How can researchers validate theoretical binding affinity predictions?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to target proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify ΔH and ΔS of interaction.
- Crystallographic Refinement : Overlay docking poses (AutoDock Vina) with X-ray structures to validate accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
